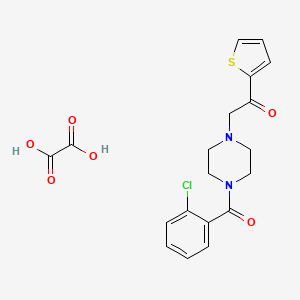
1-(2-Amino-4-fluorophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-4-fluorophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid, also known as AF-DX 384, is a potent and selective antagonist of the muscarinic acetylcholine receptor subtype M2 (mAChR M2). It was first synthesized in the early 1990s and has since been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
1-(2-Amino-4-fluorophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid 384 acts as a competitive antagonist of the mAChR M2 by binding to the receptor and inhibiting the action of acetylcholine. This leads to a decrease in the parasympathetic tone and an increase in sympathetic tone, resulting in various physiological effects.
Biochemical and Physiological Effects:
This compound 384 has been shown to have several biochemical and physiological effects, including the inhibition of bronchoconstriction, the reduction of airway hyperresponsiveness, and the prevention of cardiac arrhythmias. It has also been shown to have anti-inflammatory properties and to modulate the release of neurotransmitters in the central nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Amino-4-fluorophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid 384 is a highly selective antagonist of the mAChR M2, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, its potency and selectivity may also limit its use in certain experiments, and it may not be suitable for studying the effects of other muscarinic receptor subtypes.
Zukünftige Richtungen
There are several future directions for the research of 1-(2-Amino-4-fluorophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid 384. One area of interest is the development of more potent and selective mAChR M2 antagonists for the treatment of diseases such as COPD and asthma. Another area of interest is the study of the role of mAChR M2 in the central nervous system and its potential therapeutic applications in neurological disorders. Additionally, the use of this compound 384 in combination with other drugs may provide new insights into the treatment of various diseases.
Synthesemethoden
1-(2-Amino-4-fluorophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid 384 is synthesized through a multi-step process that involves the reaction of 2-amino-4-fluorobenzoyl chloride with difluoromethylpyrazole in the presence of a base. The resulting intermediate is then treated with a carboxylic acid to yield the final product.
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-4-fluorophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid 384 has been widely used in scientific research to study the role of mAChR M2 in various physiological and pathological processes. It has been shown to be effective in the treatment of several diseases such as asthma, chronic obstructive pulmonary disease (COPD), and cardiac arrhythmias.
Eigenschaften
IUPAC Name |
1-(2-amino-4-fluorophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O2/c12-5-1-2-8(7(15)3-5)17-4-6(11(18)19)9(16-17)10(13)14/h1-4,10H,15H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJXKGBDIYCMHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)N2C=C(C(=N2)C(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[6-Fluoro-1-[4-(morpholin-4-ylmethyl)phenyl]-5,5-dioxo-4H-thiochromeno[4,3-c]pyrazol-3-yl]-morpholin-4-ylmethanone](/img/structure/B2511894.png)



![[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2511902.png)
![(Z)-ethyl 2-(2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2511904.png)

![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate](/img/structure/B2511906.png)


![(4-bromothiophen-2-yl)((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2511913.png)

